molecular formula C14H12BrNO2 B4620073 3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one

3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one

Cat. No. B4620073
M. Wt: 306.15 g/mol
InChI Key: NZKJKARGFKNWQL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-[(4-Bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one involves the reaction of appropriate aryl aldehydes with active methylene compounds to form the chalcone scaffold. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, a compound with a similar structure, was achieved by reacting nucleophiles and enolates of various active methylene compounds, leading to the formation of pyrazole derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Scientific Research Applications

Branched Chain Aldehydes in Food Flavors

Branched aldehydes, which share structural motifs with the compound , play significant roles in food flavoring. Smit et al. (2009) review the production and breakdown pathways of these aldehydes, such as 2-methyl propanal and 3-methyl butanal, deriving from amino acids in both fermented and non-fermented foods. This research emphasizes the importance of understanding these compounds for controlling food flavor profiles (Smit, Engels, & Smit, 2009).

Biologically Produced Diols in Industrial Applications

Xiu and Zeng (2008) discuss the industrial relevance of 1,3-propanediol and 2,3-butanediol, which, like the specified compound, can be biologically produced and have a wide range of applications. The review focuses on the downstream processing challenges and costs associated with purifying these diols from fermentation broths, highlighting the need for improved separation technologies (Xiu & Zeng, 2008).

Synthesis and Applications of Fluorinated Compounds

Qiu et al. (2009) describe a practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to the one , outlining its importance in the manufacture of pharmaceuticals such as flurbiprofen. This highlights the broader relevance of synthesizing and studying halogenated compounds for medical applications (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Toxicological Studies

Studies on the environmental concentrations, toxicology, and degradation pathways of various compounds, including halogenated phenols and other structurally related molecules, offer insights into their environmental impact and potential health risks. For example, Koch and Sures (2018) review the presence and effects of 2,4,6-tribromophenol, a compound with similar halogenation patterns, in the environment, pointing out the gaps in knowledge regarding its toxicokinetics and dynamics (Koch & Sures, 2018).

properties

IUPAC Name

(E)-3-(4-bromo-3-methylanilino)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-10-9-11(4-5-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-9,16H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKJKARGFKNWQL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one
Reactant of Route 2
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3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one
Reactant of Route 3
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3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one
Reactant of Route 4
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3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one
Reactant of Route 5
3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one
Reactant of Route 6
3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one

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